molecular formula C27H24FN7O3 B612042 Cct196969 CAS No. 1163719-56-9

Cct196969

Cat. No. B612042
M. Wt: 513.52
InChI Key: KYYKGSDLXXKQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCT196969 is a pan-Raf inhibitor with anti-SRC activity . It is an orally available, well-tolerated B-Raf inhibitor that directly inhibits B-Raf V600E in cells . It inhibits B-Raf at 100 nM, B-Raf V600E at 40 nM, CRaf at 12 nM, SRC at 26 nM, and LCK at 14 nM . CCT196969 is active against melanoma and colorectal cancer cell lines that are mutant for B-Raf .


Molecular Structure Analysis

The molecular formula of CCT196969 is C27H24FN7O3 . Its molecular weight is 513.52 g/mol .


Physical And Chemical Properties Analysis

CCT196969 is a solid, white to off-white compound . It is soluble in DMSO .

Scientific Research Applications

  • "CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells" by Reigstad et al. (2022). This study explores the effects of CCT196969 on multiple melanoma brain metastasis cell lines. The findings indicate that CCT196969 effectively inhibits proliferation, migration, and survival in these cell lines, with viability IC50 doses ranging from 0.18–2.6 μM. The study also notes a decrease in the expression of specific signaling pathways upon CCT196969 treatment. Additionally, CCT196969 inhibited viability in two B-Raf Proto-Oncogene (BRAF) inhibitor-resistant metastatic melanoma cell lines, suggesting its potential as a treatment for melanoma brain metastasis, including cases resistant to other treatments (Reigstad et al., 2022).

Safety And Hazards

CCT196969 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

CCT196969 has shown promising results in inhibiting the growth and survival of melanoma brain metastasis cells . It has been suggested that further in vivo studies should be performed to determine the treatment potential of CCT196969 in patients with treatment-naïve and resistant melanoma brain metastasis .

properties

IUPAC Name

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYKGSDLXXKQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea

Synthesis routes and methods I

Procedure details

Method F2 was used with 8-(4-amino-3-fluorophenoxy)pyrido[2,3-b]pyrazin-3(4H)-one and 3-tert-butyl-5-isocyanato-1-phenyl-1H-pyrazole to afford the title compound. Yield: 50 mg (60%) of a cream colored solid.
Name
8-(4-amino-3-fluorophenoxy)pyrido[2,3-b]pyrazin-3(4H)-one
Quantity
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reactant
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Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
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Name
Nc1ccc(Oc2ccnc3[nH]c(=O)cnc23)cc1F
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Citations

For This Compound
10
Citations
A Reigstad, CF Herdlevær, E Rigg, T Hoang… - Plos one, 2022 - journals.plos.org
… we studied the effects of CCT196969 in multiple melanoma brain … -RAF and SFK inhibitor CCT196969 targets mutated BRAF … Here, we report for the first time that CCT196969 effectively …
Number of citations: 2 journals.plos.org
MR Girotti, F Lopes, N Preece, D Niculescu-Duvaz… - Cancer cell, 2015 - cell.com
… We show that CCT196969 and … , CCT196969 and CCT241161 are also active against RAS mutant melanoma and colorectal cancer cells (Figures 2A and 2B). In general, CCT196969 …
Number of citations: 220 www.cell.com
G Gampa, M Kim, AS Mohammad, KE Parrish… - … of Pharmacology and …, 2019 - ASPET
… The objective of this study is to evaluate the brain distribution of CCT196969, LY3009120, and MLN2480, and examine the role of P-gp and/or Bcrp in limiting their brain delivery. Anti-…
Number of citations: 17 jpet.aspetjournals.org
A Alqathama - American Journal of Cancer Research, 2020 - ncbi.nlm.nih.gov
… CCT196969 and CCT241161 have shown additional advantages by targeting Src family … This is especially important because it suggests the possibility of using CCT196969 and …
Number of citations: 61 www.ncbi.nlm.nih.gov
MT Villanueva - Nature Reviews Cancer, 2015 - nature.com
… to the drug were sensitive to both CCT196969 and CCT241161, and both compounds inhibited … Despite being resistant to PLX4720, the PDX tumours remained sensitive to CCT196969 …
Number of citations: 6 www.nature.com
RJ Man, YL Zhang, AQ Jiang… - Expert Opinion on …, 2019 - Taylor & Francis
… In the review, we also describe CCT196969/CCT241161 (Figure 4), which are both pan-RAF inhibitors that can inhibit SRC kinase activity. SRC kinase can directly regulate the …
Number of citations: 17 www.tandfonline.com
C Cerchia, A Lavecchia - Current medicinal chemistry, 2017 - ingentaconnect.com
Malignant melanoma is the most aggressive and life-threatening skin cancer. Melanoma develops in melanocytes and is characterized by a very high tendency to spread to other parts …
Number of citations: 22 www.ingentaconnect.com
DE Durrant, DK Morrison - British journal of cancer, 2018 - nature.com
The Raf protein kinases are key intermediates in cellular signal transduction, functioning as direct effectors of the Ras GTPases and as the initiating kinases in the ERK cascade. In …
Number of citations: 117 www.nature.com
O Tatli, G Dinler Doganay - Molecules, 2021 - mdpi.com
Aberrant activity of oncogenic rat sarcoma virus (RAS) protein promotes tumor growth and progression. RAS-driven cancers comprise more than 30% of all human cancers and are …
Number of citations: 5 www.mdpi.com
G Gampa - 2019 - search.proquest.com
… 5 The pharmacokinetic/metric parameters of CCT196969 and LY3009120 in FVB wild-type mice following administration of single oral dose. Data are presented as mean or mean±SEM …
Number of citations: 1 search.proquest.com

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